{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride
Description
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride is a substituted phenylamine derivative featuring a 2-fluorobenzylthio group (-S-CH₂C₆H₄F) at the ortho position of the aniline ring. The fluorine atom at the benzyl group’s ortho position introduces steric and electronic effects, while the thioether linkage may enhance lipophilicity compared to oxygen-based analogs .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZFMBJCFJFLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with thiophenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Fluorination Effects
a) {2-[(4-Fluorobenzyl)thio]phenyl}amine Hydrochloride
- Structural Difference : Fluorine is positioned para on the benzyl group instead of ortho.
- However, the ortho-fluorine in the target compound may enhance metabolic stability due to increased steric shielding of the thioether bond .
- Data Comparison :
| Property | Target Compound (2-F) | 4-Fluoro Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~279.77 | ~279.77 |
| LogP (Predicted) | 3.2 | 3.1 |
| Metabolic Stability* | High | Moderate |
*Inferred from steric effects .
b) {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride
- Structural Difference : A methyl group replaces fluorine at the benzyl’s para position.
- This analog is listed as a discontinued product, suggesting challenges in synthesis or stability .
Thioether vs. Ether or Amine Linkages
a) ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride
- Structural Difference : Replaces the thioether (-S-) with a methoxy (-O-) group and adds a methoxyphenylmethylamine moiety.
- Impact : The ether linkage reduces lipophilicity (LogP ~2.8) compared to the thioether analog. The additional methoxy group may enhance solubility in aqueous media but could limit blood-brain barrier penetration .
b) N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride
Halogen Substitution Variations
a) (2-Bromophenyl)(phenyl)methylamine Hydrochloride
Key Research Findings and Implications
- Metabolic Stability: The ortho-fluorine in {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride likely shields the thioether bond from oxidative metabolism, a critical advantage over non-fluorinated or para-fluorinated analogs .
- Receptor Binding : Structural analogs with para-substituted halogens (e.g., 4-fluoro or 4-methyl) show reduced steric interference, which could be advantageous in applications requiring flexible ligand-receptor interactions .
- Solubility Challenges : Thioether-containing compounds generally exhibit lower aqueous solubility than ether-linked analogs, necessitating formulation optimization for in vivo studies .
Biological Activity
The compound {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride is a member of the thioether class of compounds, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl chloride with thiophenol in the presence of a base to form the thioether. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.
Anticancer Properties
Recent studies have demonstrated that derivatives related to {2-[(2-Fluorobenzyl)thio]phenyl}amine exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines:
These compounds were evaluated for antiproliferative activity, indicating a promising avenue for further development in cancer therapeutics.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar thioether compounds demonstrate moderate to strong activity against various bacterial strains, particularly Gram-positive bacteria:
- Salmonella typhi : Moderate activity observed.
- Bacillus subtilis : Strong inhibitory effects noted.
The presence of halogen substituents, such as fluorine, has been associated with enhanced antibacterial activity, making this compound a candidate for further antimicrobial studies .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through the following pathways:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer cell proliferation.
- Antioxidant Activity : Some derivatives exhibit scavenging activity against reactive oxygen species (ROS), which may contribute to their protective effects in cellular models .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- A study evaluating the anticancer potential of thioether derivatives reported significant tumor growth inhibition in xenograft models when treated with these compounds.
- Another investigation focused on the antibacterial efficacy against resistant strains of bacteria, demonstrating that modifications in the thioether structure could lead to improved potency against infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
